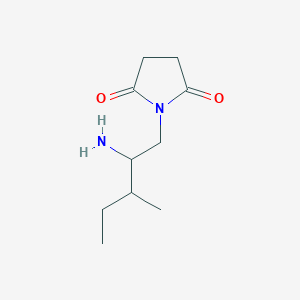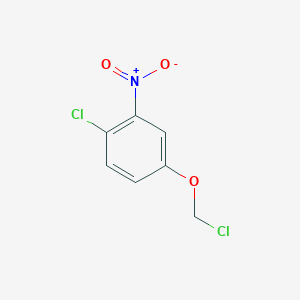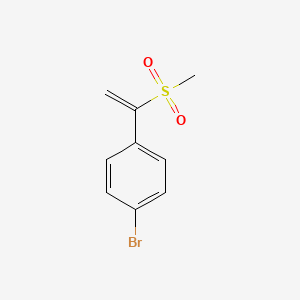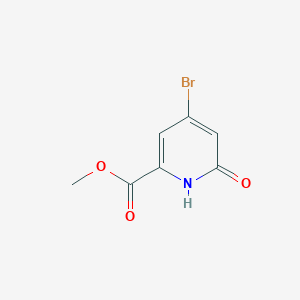
Methyl 4-bromo-6-hydroxypyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-6-hydroxypyridine-2-carboxylate is a heterocyclic compound with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol . This compound is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a carboxylate ester group attached to a pyridine ring. It is used primarily in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-6-hydroxypyridine-2-carboxylate can be synthesized through various methods. One common approach involves the bromination of 6-hydroxy-2-pyridinecarboxylic acid followed by esterification with methanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr₃) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-6-hydroxypyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The carboxylate ester can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in the presence of a base.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of 4-azido-6-hydroxy-2-pyridinecarboxylate or 4-thiocyanato-6-hydroxy-2-pyridinecarboxylate.
Oxidation: Formation of 4-bromo-6-oxo-2-pyridinecarboxylate.
Reduction: Formation of 4-bromo-6-hydroxy-2-pyridinecarbinol.
Applications De Recherche Scientifique
Methyl 4-bromo-6-hydroxypyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of methyl 4-bromo-6-hydroxypyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme function by forming stable complexes with metal ions or by interfering with substrate binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-bromo-2-pyridinecarboxylate: Similar structure but lacks the hydroxyl group.
Methyl 4-bromo-3-hydroxypyridine-2-carboxylate: Similar structure but with the hydroxyl group at a different position.
Uniqueness
Methyl 4-bromo-6-hydroxypyridine-2-carboxylate is unique due to the specific positioning of the bromine and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This unique structure allows for selective interactions with molecular targets, making it valuable in various research applications .
Propriétés
Numéro CAS |
1806984-30-4 |
|---|---|
Formule moléculaire |
C7H6BrNO3 |
Poids moléculaire |
232.03 g/mol |
Nom IUPAC |
methyl 4-bromo-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-4(8)3-6(10)9-5/h2-3H,1H3,(H,9,10) |
Clé InChI |
DYSABYBQWJRFRG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=O)N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(Tert-butyldimethylsilyl)oxy]-2-methylcyclopentyl}acetaldehyde](/img/structure/B13235513.png)
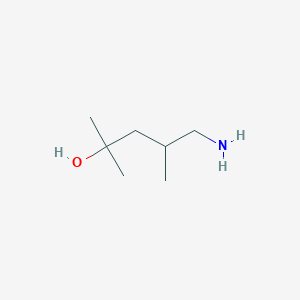
![3-{[(2,4,5-Trimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13235536.png)
![[4-(Methylcarbamoyl)phenyl]methanesulfonyl fluoride](/img/structure/B13235538.png)

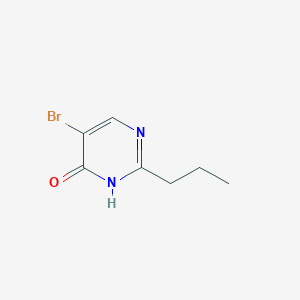
![Bis(propan-2-yl)({2-[(thiolan-3-yl)amino]ethyl})amine](/img/structure/B13235551.png)
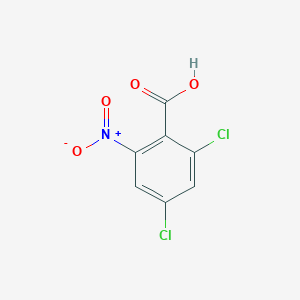
![3-Oxaspiro[bicyclo[5.1.0]octane-4,4'-oxane]](/img/structure/B13235557.png)

